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molecular formula C7H6N6 B8439962 7-(Azidomethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1313726-29-2

7-(Azidomethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B8439962
M. Wt: 174.16 g/mol
InChI Key: TWXYYBJNHBGRBB-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

To a solution of 7-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine (4-3) (400 mg, 2.4 mmol) in dried DMF (5 mL) was added NaN3 (250 mg, 3.6 mmol) under N2. The reaction mixture was stirred at 80° C. for 2 h, then quenched with aqueous Na2S2O3. The resulting mixture was extracted with EtOAc, dried on Na2SO4, and concentrated to afford the title compound (340 mg), which was used in next step without further purification. MS (m/z): 175 (M+1)+.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][N:6]2[N:9]=[CH:10][N:11]=[C:5]2[CH:4]=1.[N-:12]=[N+:13]=[N-:14].[Na+]>CN(C=O)C>[N:12]([CH2:2][C:3]1[CH:8]=[CH:7][N:6]2[N:9]=[CH:10][N:11]=[C:5]2[CH:4]=1)=[N+:13]=[N-:14] |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
ClCC1=CC=2N(C=C1)N=CN2
Name
Quantity
250 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with aqueous Na2S2O3
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=CC=2N(C=C1)N=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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